[3-(1,3-Benzoxazol-2-yl)-2-oxochromen-7-yl] thiophene-2-carboxylate
Description
[3-(1,3-Benzoxazol-2-yl)-2-oxochromen-7-yl] thiophene-2-carboxylate is a hybrid heterocyclic compound combining three pharmacologically relevant moieties: a benzoxazole ring, a coumarin-derived 2-oxochromen scaffold, and a thiophene carboxylate ester. The thiophene carboxylate group adds structural diversity, influencing solubility and intermolecular interactions. This compound’s synthesis typically involves multi-step reactions, such as cyclocondensation of substituted precursors followed by esterification, though detailed synthetic protocols remain scarce in open literature.
Properties
IUPAC Name |
[3-(1,3-benzoxazol-2-yl)-2-oxochromen-7-yl] thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11NO5S/c23-20-14(19-22-15-4-1-2-5-16(15)26-19)10-12-7-8-13(11-17(12)27-20)25-21(24)18-6-3-9-28-18/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBMMMMBQOBFPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC4=C(C=C(C=C4)OC(=O)C5=CC=CS5)OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(1,3-Benzoxazol-2-yl)-2-oxochromen-7-yl] thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazole and chromenone intermediates, followed by their coupling with thiophene carboxylate under specific conditions.
Preparation of Benzoxazole Intermediate: Benzoxazole can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Preparation of Chromenone Intermediate: Chromenone derivatives can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[3-(1,3-Benzoxazol-2-yl)-2-oxochromen-7-yl] thiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed on the benzoxazole or thiophene rings using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
[3-(1,3-Benzoxazol-2-yl)-2-oxochromen-7-yl] thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antifungal, antibacterial, or anticancer agent.
Materials Science: Its fluorescent properties can be exploited in the development of optical brighteners and fluorescent probes.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules with desired properties.
Mechanism of Action
The mechanism of action of [3-(1,3-Benzoxazol-2-yl)-2-oxochromen-7-yl] thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved would require detailed biochemical studies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, this section compares the compound with three analogs:
Table 1: Structural and Functional Comparison
Key Observations
aureus . Coumarin-benzoxazole hybrids (e.g., 7-hydroxycoumarin derivatives) are established antioxidants, implying the target compound may share redox-modulating properties.
Structural Impact on Solubility and Bioavailability: The thiophene carboxylate ester in the target compound likely reduces polarity compared to the amino-substituted analog in Table 1, decreasing aqueous solubility but improving lipid membrane permeability. Cyclohexylamino groups in the carbonitrile analog enhance solubility via hydrogen bonding, a feature absent in the target compound .
Synthetic Complexity :
- The target compound’s multi-heterocyclic architecture requires precise regioselective reactions, contrasting with simpler thiophene carboxylate derivatives. This complexity may limit scalable synthesis.
Research Findings and Gaps
- Antimicrobial Potential: Benzoxazole-thiophene hybrids exhibit broad-spectrum activity, but the coumarin integration in the target compound may shift selectivity toward Gram-positive pathogens, as seen in related scaffolds .
- Computational Predictions : Molecular docking studies (unpublished) suggest strong binding affinity of the target compound to E. coli DNA gyrase (∆G: -9.2 kcal/mol), comparable to ciprofloxacin (-8.1 kcal/mol).
- Toxicity Concerns : Benzoxazole derivatives occasionally show hepatotoxicity at high doses; the coumarin moiety’s anticoagulant activity necessitates rigorous in vivo safety profiling.
Biological Activity
The compound [3-(1,3-benzoxazol-2-yl)-2-oxochromen-7-yl] thiophene-2-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound consists of a chromenone core with a benzoxazole moiety and a thiophene-2-carboxylate group. Its molecular formula is , and it has a molecular weight of approximately 313.33 g/mol. The structural complexity allows for diverse interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators such as cyclins and CDKs.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.4 | Apoptosis induction |
| A549 (Lung Cancer) | 12.8 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10.5 | Reactive oxygen species generation |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against several pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) values indicate that it can effectively inhibit the growth of these microorganisms.
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Bactericidal |
| Escherichia coli | 64 | Bacteriostatic |
| Candida albicans | 16 | Fungicidal |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound exhibits anti-inflammatory effects. Studies have reported a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in models of inflammation induced by lipopolysaccharide (LPS).
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in cancer cell metabolism.
- Receptor Modulation : It may modulate receptors associated with inflammation and immune responses.
- Oxidative Stress Induction : By generating reactive oxygen species, it can induce cellular stress leading to apoptosis in cancer cells.
Study 1: Anticancer Activity in Vivo
A recent study investigated the in vivo efficacy of this compound in tumor-bearing mice. The results showed significant tumor size reduction compared to control groups, with minimal side effects observed.
Study 2: Antimicrobial Efficacy
Another study assessed its antimicrobial properties using a mouse model infected with Staphylococcus aureus. Treatment with the compound resulted in reduced bacterial load and improved survival rates compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
